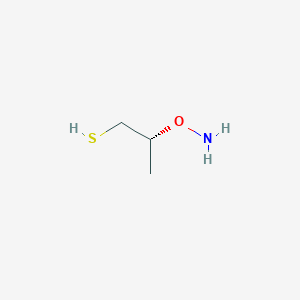

(R)-2-(Aminooxy)propane-1-thiol

Description

Significance of Multifunctional Chiral Scaffolds in Organic Chemistry and Chemical Biology

Multifunctional chiral scaffolds are molecules that possess a defined three-dimensional structure (chirality) and two or more reactive functional groups. mdpi.com These scaffolds are of paramount importance in modern chemistry because they serve as versatile templates for constructing sophisticated molecules with a high degree of stereochemical control. mdpi.comacs.org The development of new chiral ligands and catalysts is a central theme in asymmetric synthesis, aiming to enhance catalytic activity and selectivity. acs.org

In organic synthesis, the presence of a chiral framework allows for the enantioselective construction of new stereocenters, which is critical in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.combohrium.com Chemists utilize these scaffolds to mimic the efficient metabolic pathways found in nature, where complex molecules are built with precision. bohrium.com For example, carbohydrates can be used as naturally occurring chiral scaffolds for combinatorial synthesis by leveraging their multiple functional groups. nih.gov Similarly, amino amides, derived from readily available amino acids, have become popular as affordable and stable chiral templates in enantioselective organocatalysis. mdpi.com The integration of multiple functionalities, such as in novel silanol (B1196071) ligands with peptide-like backbones, further expands the catalytic potential for creating unnatural amino acid derivatives. researchgate.net

Overview of Aminooxy and Thiol Functional Groups in Synthetic Strategy

The synthetic utility of (R)-2-(Aminooxy)propane-1-thiol stems directly from the distinct and highly selective reactivity of its aminooxy and thiol moieties. This dual functionality allows for orthogonal chemical strategies, where each group can be reacted independently without interfering with the other.

The aminooxy group (-ONH₂) is renowned for its participation in "click chemistry," specifically the oximation reaction. louisville.edu It reacts chemoselectively with aldehydes or ketones under mild conditions, often in aqueous solvents, to form a stable oxime ether linkage. louisville.edunih.gov This reaction is highly efficient and specific, making it a powerful tool for bioconjugation, where biomolecules containing a carbonyl group can be selectively labeled or immobilized. nih.gov The versatility of aminooxy chemistry has spurred the development of numerous new applications and analytical methods. louisville.edu

The thiol group (-SH) , also known as a sulfhydryl group, offers a different but equally valuable set of reactions. Thiols are particularly useful for their high affinity for noble metal surfaces, most notably gold. interchim.frnii.ac.jp This property is widely exploited in nanotechnology and materials science to form stable self-assembled monolayers (SAMs) on gold nanoparticles or surfaces. nii.ac.jp Furthermore, the thiol group can react specifically with other functional groups, such as maleimides and α,β-unsaturated carbonyls, through a Michael addition reaction. interchim.frnih.gov This robust and biocompatible reaction is frequently used for labeling peptides and other biomolecules. nih.govdntb.gov.ua The combination of an aminooxy and a thiol group in a single molecule creates a powerful heterobifunctional linker, capable of bridging different molecular entities, such as a biomolecule and a nanoparticle surface. louisville.edunih.gov

| Functional Group | Reactive Partner | Resulting Linkage | Key Features |

| Aminooxy (-ONH₂) | Aldehyde, Ketone | Oxime Ether | Highly chemoselective; proceeds in mild, aqueous conditions. louisville.edunih.gov |

| Thiol (-SH) | Gold Surfaces | Thiol-Au Bond | Forms stable self-assembled monolayers (SAMs). interchim.frnii.ac.jp |

| Thiol (-SH) | Maleimide (B117702) | Thioether | Robust and specific Michael addition reaction. nih.gov |

Table 2: Reactivity of Aminooxy and Thiol Functional Groups.

Scope and Academic Research Focus of the Outline

This article focuses exclusively on the chemical properties and research applications of this compound. It examines the molecule within the context of multifunctional chiral scaffolds, highlighting the strategic importance of its constituent parts in chemical synthesis and biology. The discussion is centered on its structural characteristics, the synthetic utility of its aminooxy and thiol groups, and its role as a building block in contemporary research. The synthesis of the compound typically requires multi-step strategies designed to introduce the aminooxy and thiol functionalities while maintaining the integrity of the chiral center. vulcanchem.com Research involving similar aminooxy-thiol linkers includes their use in the functionalization of gold nanoclusters for the detection of protein carbonylation, a biomarker for aging. nih.gov This demonstrates the potential of such molecules to serve as specialized probes in chemical biology. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H9NOS |

|---|---|

Molecular Weight |

107.18 g/mol |

IUPAC Name |

O-[(2R)-1-sulfanylpropan-2-yl]hydroxylamine |

InChI |

InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m1/s1 |

InChI Key |

LYBKZBGFWLFVQS-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](CS)ON |

Canonical SMILES |

CC(CS)ON |

Origin of Product |

United States |

Stereoselective Synthesis and Advanced Methodologies

Established Synthetic Routes for Chiral Aminooxy and Thiol Compounds

The synthesis of chiral molecules containing both aminooxy and thiol functionalities relies on a toolkit of reliable and well-documented stereoselective reactions. These established routes typically involve the sequential introduction of the two functional groups onto a prochiral substrate or a pre-existing chiral scaffold.

The catalytic enantioselective introduction of an oxygen atom, and specifically an aminooxy group, alpha to a carbonyl group is a powerful strategy for creating chiral aminooxy compounds. nih.govmdpi.com A prominent method is the nitroso aldol (B89426) reaction, which can be rendered highly enantioselective and O-selective through the use of chiral catalysts. nih.govpnas.org

For instance, the reaction between tin enolates and nitrosobenzene (B162901) can be catalyzed by (R)-BINAP-silver complexes, such as those formed with AgOTf or AgClO₄, to produce α-aminooxy ketones with excellent enantiomeric excess (ee) and high regioselectivity for O- over N-alkylation. nih.govacs.org These α-aminooxy ketones are versatile intermediates that can be further transformed. acs.org

Another significant approach involves the use of organocatalysis. Proline and its derivatives have been shown to catalyze the direct α-aminooxylation of aldehydes and ketones. mdpi.compnas.orgjuniperpublishers.com For example, proline can catalyze the reaction of aldehydes with nitrosobenzene, which, after in-situ reduction, yields the corresponding chiral aminooxy alcohol. juniperpublishers.com These methods provide direct access to the core chiral fragment needed for synthesizing compounds like (R)-2-(Aminooxy)propane-1-thiol. mdpi.compnas.org

Table 1: Selected Enantioselective Aminooxylation Methods

| Catalyst/Reagent | Substrate Type | Electrophile | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| (R)-BINAP-AgOTf | Tin Enolate | Nitrosobenzene | High | up to 97 | nih.govacs.org |

| L-Proline | Aldehyde/Ketone | Nitrosobenzene | 67-75% | up to >99 | pnas.org |

| Tetrazole Catalyst | Aldehyde/Ketone | Nitrosobenzene | High | up to >99 | pnas.org |

Stereocontrolled Incorporation of Thiol Functionality

The stereocontrolled introduction of a thiol group can be achieved through several robust methods, including nucleophilic substitution on chiral electrophiles and asymmetric conjugate additions. The use of chiral starting materials, such as enantiomerically pure epoxides or sulfamidates, allows for the introduction of the thiol group with high stereospecificity via Sₙ2-type ring-opening reactions. beilstein-journals.org

Asymmetric catalysis offers a more direct route. The organocatalytic sulfa-Michael addition of thiols to α,β-unsaturated compounds is a well-established method for creating chiral C-S bonds. acs.org Chiral thiourea (B124793) derivatives and cinchona alkaloids have been employed as catalysts to promote the conjugate addition of thiols to enones and nitroalkenes, affording products with good to excellent enantioselectivities. beilstein-journals.orgacs.orgresearchgate.net

Furthermore, transition metal catalysis, particularly with iridium complexes, has been developed for the asymmetric allylic alkylation of thiols, providing access to chiral allyl alkyl sulfides with high regio- and enantioselectivity. acs.org These methods, while not directly forming a propanethiol, establish the principle of catalytic, enantioselective C-S bond formation which is adaptable to various substrates. acs.orgnih.gov

Table 2: Selected Methods for Stereocontrolled Thiol Incorporation

| Method | Catalyst/Reagent | Substrate | Product Type | ee (%) | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | Takemoto's Thiourea | Cyclic Enone | β-Thio Ketone | 63-85 | acs.org |

| Conjugate Addition | (DHQD)₂-PHAL | MBH Carbonate | α-Methylene β-Mercapto Ester | up to 97 | researchgate.net |

| Allylic Alkylation | [Ir(COD)Cl]₂ / Chiral Ligand | Allyl Carbonate | Allyl Alkyl Sulfide | up to 98 | acs.org |

Novel Synthetic Strategies for this compound

Synthesizing a specific target like this compound requires a tailored strategy that integrates C-O and C-S bond-forming reactions with stereochemical control. Novel strategies move towards greater efficiency, often employing advanced catalytic systems and strategic pathway design.

Modern synthetic efforts increasingly rely on asymmetric catalysis to set the key stereocenters. scienceopen.com For this compound, a hypothetical catalytic approach could start from a simple three-carbon prochiral substrate.

The chiral center could be established via an asymmetric reaction. For example, an asymmetric α-aminooxylation of propanal or acetone (B3395972), using catalysts like proline or chiral metal complexes, could generate a key intermediate with the (R)-configuration at the C2 position. pnas.orgacs.org Alternatively, asymmetric reduction of a keto-thiol precursor could establish the stereocenter.

Asymmetric catalysis is also paramount for C-S bond formation. nih.gov An enantioselective conjugate addition of a thiol equivalent to an unsaturated precursor is a viable strategy. acs.org For instance, the reaction of a thiol with an α,β-unsaturated acceptor catalyzed by a chiral organocatalyst can deliver the desired stereochemistry. researchgate.net The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, represents a frontier in this area. mdpi.com

Table 3: Relevant Catalytic Systems for Key Bond Formations

| Bond Formation | Catalyst Type | Example Catalyst | Stereoselectivity | Reference |

|---|---|---|---|---|

| C-O (Aminooxy) | Chiral Metal Complex | (R)-BINAP-Silver(I) | High ee (>90%) | nih.govacs.org |

| C-O (Aminooxy) | Organocatalyst | Proline / Derivatives | High ee (>95%) | mdpi.compnas.org |

| C-S (Thiolation) | Organocatalyst | Chiral Thioureas | Good to Excellent ee (82-99%) | beilstein-journals.orgacs.org |

Convergent and Divergent Synthetic Pathways

A divergent synthesis, however, begins with a common precursor that is elaborated into multiple distinct products. wikipedia.org For this compound, a divergent approach could start from a commercially available chiral building block like (R)-glycidol or (S)-propylene oxide. For example, starting with (S)-propylene oxide, regioselective ring-opening at the less hindered C1 position with a protected thiol nucleophile would yield a chiral secondary alcohol. The alcohol could then be converted to the aminooxy group via a Mitsunobu reaction with a protected hydroxylamine (B1172632), followed by deprotection. This strategy builds the final molecule from a single chiral starting point, ensuring the stereochemistry is fixed from the outset. Such pathways are valued for their efficiency in accessing analogues from a central intermediate. acs.org

Given the nucleophilicity of both the aminooxy and thiol groups, a robust protecting group strategy is non-negotiable. organic-chemistry.org The key is to use orthogonal protecting groups, which can be removed under different conditions without affecting each other. organic-chemistry.org

For the aminooxy moiety, common protecting groups include tert-butoxycarbonyl (Boc), which is acid-labile, or a phthalimide (B116566) group, which is typically removed with hydrazine. researchgate.net The thiol group is highly susceptible to oxidation to a disulfide, so protection is essential. psu.edu Common thiol protecting groups include the acetyl (Ac) group, removed by base, or the trityl (Trt) group, which is removed under acidic conditions, often milder than those required for Boc removal. nih.govnih.gov

An effective orthogonal strategy might involve protecting the aminooxy group as a Boc carbamate (B1207046) and the thiol group as a thioacetate (B1230152). The thioacetate can be selectively cleaved with a mild base (like sodium methoxide) or ammonia, leaving the Boc group intact. nii.ac.jp Subsequently, the Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) to liberate the free aminooxy functionality. This sequential deprotection ensures that the desired bifunctional compound is obtained without undesired side reactions.

Table 4: Potential Orthogonal Protecting Groups for Aminooxy Thiol Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Aminooxy | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Thioacetate (Base), Trityl (Mild Acid) |

| Aminooxy | Phthalimide | Phth | Hydrazine | Acetyl (Base), Trityl (Acid) |

| Thiol | Acetyl / Thioacetate | Ac / SAc | Mild Base (e.g., NaOMe, NH₃) | Boc (Acid), Fmoc (Base) |

| Thiol | Triphenylmethyl | Trt | Mild Acid (e.g., TFA in TIS) | Phthalimide (Hydrazine), Acetyl (Base) |

Precursor and Intermediate Chemistry in Chiral Aminooxy Thiol Synthesis

The synthesis of enantiomerically pure molecules like this compound often relies on strategies that introduce chirality at a key step or utilize a starting material that is already chiral. This "chiral pool" approach is a common and effective method in asymmetric synthesis. iscnagpur.ac.intcichemicals.com

A plausible and efficient stereoselective synthesis of this compound can be envisioned starting from readily available chiral precursors such as (R)-alaninol or a suitable chiral epoxide. The synthesis of structurally related chiral 1,2-aminoalcohols is a well-established field, providing a solid foundation for accessing the target compound. elsevierpure.comnih.govfrontiersin.orgresearchgate.net

One potential synthetic route begins with (R)-2-aminopropan-1-ol, a derivative of the natural amino acid L-alanine. The synthesis would involve a series of key transformations:

Protection of the Amino Group: The amino group of (R)-2-aminopropan-1-ol is first protected to prevent it from interfering with subsequent reactions. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Introduction of the Aminooxy Moiety: The hydroxyl group of the protected amino alcohol can be converted to an aminooxy group. This is often achieved through a Mitsunobu reaction with a suitable N-hydroxy reagent, such as N-hydroxyphthalimide, followed by hydrazinolysis to liberate the aminooxy group. sci-hub.se Alternative methods for introducing the aminooxy functionality have also been explored in the synthesis of other complex molecules. sigmaaldrich.com

Conversion of the Hydroxyl Group to a Thiol: The primary alcohol can be converted to a thiol. A common method involves activation of the alcohol as a tosylate or mesylate, followed by nucleophilic substitution with a thiol equivalent, such as potassium thioacetate. Subsequent hydrolysis of the resulting thioacetate yields the desired thiol. mdpi.com

Deprotection: Finally, removal of the Boc protecting group under acidic conditions would yield the target molecule, this compound.

An alternative strategy could involve the use of a chiral epoxide as the starting material. Ring-opening of the epoxide with an aminooxy nucleophile at one carbon and subsequent introduction of the thiol group at the other would provide another route to the target compound, with the stereochemistry being controlled by the chirality of the starting epoxide. nih.govpearson.com

The following table summarizes the key precursors and intermediates in a potential synthesis of this compound.

| Compound Name | Role in Synthesis | Potential Synthetic Origin |

|---|---|---|

| (R)-Alaninol | Chiral Starting Material | Reduction of L-Alanine |

| (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate | Protected Intermediate | Boc-protection of (R)-Alaninol |

| N-Hydroxyphthalimide | Aminooxy Group Source | Commercially Available |

| (R)-tert-butyl (1-(phthalimidooxy)propan-2-yl)carbamate | Intermediate | Mitsunobu reaction of protected (R)-alaninol |

| (R)-tert-butyl (1-(aminooxy)propan-2-yl)carbamate | Key Intermediate | Hydrazinolysis of phthalimidooxy intermediate |

| Potassium Thioacetate | Thiol Group Source | Commercially Available |

| (R)-2-(tert-butoxycarbonylamino)propyl methanesulfonate | Activated Intermediate | Mesylation of protected (R)-alaninol |

| S-((R)-2-(tert-butoxycarbonylamino)propyl) ethanethioate | Thioacetate Intermediate | Nucleophilic substitution with potassium thioacetate |

Methodologies for Stereochemical Assignment and Purity Assessment

Confirming the absolute configuration and enantiomeric purity of a chiral molecule is a critical aspect of its characterization. A variety of analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): A powerful method for determining the absolute configuration of chiral compounds, including thiols, is NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs). acs.orgacs.org The chiral molecule of interest is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers exhibit different chemical shifts in their NMR spectra, allowing for their differentiation and, consequently, the determination of the absolute configuration of the original molecule. acs.orgresearchgate.netscispace.combeilstein-journals.org For chiral thiols, common CDAs include α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) and various chiral phospholidines. scispace.com The analysis of the differences in the chemical shifts of the resulting diastereomeric esters or amides provides information about the spatial arrangement of the substituents around the chiral center. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the enantiomeric purity of chiral compounds. mdpi.comjrespharm.comscience.gov There are two primary approaches:

Chiral Stationary Phases (CSPs): The enantiomers are separated on an HPLC column where the stationary phase is itself chiral. mdpi.comscience.gov The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral molecules. mdpi.com

Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. jrespharm.comnih.gov This method is often coupled with sensitive detection techniques like fluorescence or mass spectrometry. nih.govfujifilm.com For amino compounds, ortho-phthalaldehyde (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine is a common derivatization strategy. jrespharm.comnih.gov

Mass Spectrometry (MS): While mass spectrometry itself does not typically differentiate between enantiomers, it can be a powerful tool for chiral analysis when coupled with other techniques. fujifilm.comnih.govnih.gov Chiral derivatization followed by mass spectrometric detection can provide high sensitivity and selectivity. nih.govnih.govmdpi.com Furthermore, advanced techniques like ion mobility-mass spectrometry (IM-MS) can separate diastereomeric ions in the gas phase, offering a rapid method for chiral analysis. nih.govnih.gov

The following table summarizes the key methodologies for the stereochemical assignment and purity assessment of chiral thiols.

| Methodology | Principle | Application |

|---|---|---|

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Formation of diastereomers with distinct NMR signals. acs.orgacs.org | Determination of absolute configuration and enantiomeric purity. acs.orgscispace.com |

| HPLC with Chiral Stationary Phases (CSPs) | Differential interaction of enantiomers with a chiral column. mdpi.comscience.gov | Separation and quantification of enantiomers to determine enantiomeric purity. mdpi.com |

| HPLC with Chiral Derivatizing Agents (e.g., OPA/chiral thiol) | Conversion of enantiomers to diastereomers for separation on an achiral column. jrespharm.comnih.gov | Determination of enantiomeric purity, often with enhanced sensitivity. jrespharm.comnih.gov |

| Ion Mobility-Mass Spectrometry (IM-MS) with Chiral Derivatization | Gas-phase separation of diastereomeric ions based on their size and shape. nih.govnih.gov | Rapid and sensitive chiral analysis. nih.gov |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Reactivity of the Aminooxy Moiety

The aminooxy group (–ONH₂) is particularly known for its highly selective reaction with carbonyl compounds. researchgate.net This chemoselectivity forms the basis of many bioconjugation and labeling techniques. researchgate.netresearchgate.net

The reaction between an aminooxy group and an aldehyde or a ketone results in the formation of a stable oxime bond. researchgate.netresearchgate.net This transformation, known as oximation, is a cornerstone of "click chemistry" due to its efficiency and specificity. researchgate.net The reaction proceeds via a nucleophilic addition of the aminooxy group to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

The versatility of this reaction has been demonstrated in various applications, including the functionalization of gold nanoparticles. researchgate.net For instance, gold monolayer-protected clusters (MPCs) functionalized with aminooxy groups can readily react with aldehydes to introduce a wide variety of surface functionalities. researchgate.net

The formation of oximes is a reversible process, and its kinetics and thermodynamics have been subjects of detailed study. numberanalytics.comacs.org The reaction is typically first-order with respect to both the carbonyl compound and the hydroxylamine (B1172632) derivative. numberanalytics.com The equilibrium of the reaction is influenced by the stability of the resulting oxime.

The thermodynamic stability of oximes varies depending on the structure of the parent carbonyl compound. nih.gov Generally, oximes derived from α-oxo acids and aromatic aldehydes exhibit greater stability. nih.gov The stability trend for oximes formed from various carbonyl compounds is as follows: acetone (B3395972) < cyclohexanone (B45756) ≈ furfural (B47365) ≈ benzaldehyde (B42025) < pyruvic acid. nih.gov

Table 1: Relative Stability of Oximes Derived from Different Carbonyl Compounds

| Carbonyl Compound | Relative Stability of Oxime |

| Acetone | Least Stable |

| Cyclohexanone | Moderately Stable |

| Furfural | Moderately Stable |

| Benzaldehyde | Moderately Stable |

| Pyruvic Acid | Most Stable |

| This table illustrates the general trend in the thermodynamic stability of oximes based on the parent carbonyl compound. nih.gov |

The kinetics of oxime formation can be influenced by catalysts. For example, imidazole (B134444) has been shown to be a moderately effective catalyst for imine exchange reactions in O-alkyl oximes. psu.edu

The efficiency of oximation is significantly dependent on the pH of the reaction medium. nih.gov The reaction is generally fastest in a slightly acidic environment, typically around pH 4-5. nih.gov This is because the reaction mechanism involves an acid-catalyzed dehydration step of the intermediate hemiaminal. nih.gov At very low pH (typically below pH 3), the aminooxy group becomes protonated, which reduces its nucleophilicity and slows down the initial attack on the carbonyl group. nih.gov Conversely, at higher pH, the dehydration step becomes less efficient.

The choice of solvent also plays a crucial role. Water is often a good solvent for oximation reactions due to its ability to stabilize the transition state. numberanalytics.com The reaction can be carried out in aqueous buffers, which is advantageous for biological applications. peptidesynthetics.co.uk

The aminooxy group is generally unreactive towards other common functional groups such as alcohols, amines, and thiols under the conditions typically used for oximation. This orthogonality is a key feature that allows for the chemoselective modification of molecules containing multiple functional groups.

Chemoselective Oximation with Carbonyl Compounds (Aldehydes and Ketones)

Reactivity of the Thiol Moiety

The thiol group (–SH) is a versatile functional group that can participate in a variety of chemical transformations, most notably thiol-ene reactions.

The thiol-ene reaction is a powerful and highly efficient method for carbon-sulfur bond formation, involving the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgencyclopedia.pub This reaction can proceed through two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org The free-radical pathway is often initiated by light or a radical initiator and results in an anti-Markovnikov addition product. wikipedia.orgacs.org This process is considered a "click" reaction due to its high yield, stereoselectivity, and rapid rate. wikipedia.org

The reactivity in radical thiol-ene reactions is influenced by the structure of both the thiol and the alkene. acs.org Generally, electron-rich alkenes like vinyl ethers and norbornene are highly reactive. wikipedia.org The substitution pattern of the thiol also plays a role, with primary thiols often exhibiting different reaction kinetics compared to secondary or tertiary thiols. acs.orgacs.org Studies have shown that polymerization rates can decrease as the thiol substitution changes from primary to tertiary. acs.orgacs.org

The thiol-ene reaction is compatible with a wide range of functional groups and can be performed under mild, often aqueous, conditions, making it suitable for various synthetic applications, including polymer synthesis and surface patterning. wikipedia.orgnih.gov

Thiol-Ene Reactions in Synthetic Transformations

Radical-Mediated Thiol-Ene Additions

The thiol-ene reaction is a powerful and efficient method for the formation of thioethers, proceeding via an anti-Markovnikov addition of a thiol to an alkene. wikipedia.org This reaction can be initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.org This radical then adds to the alkene, forming a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule propagates the radical and forms the final thioether product. wikipedia.org This "click chemistry" reaction is characterized by high yields, stereoselectivity, and rapid reaction rates under ambient conditions. wikipedia.orgnih.gov

In the context of (R)-2-(Aminooxy)propane-1-thiol, the thiol group can readily participate in these radical-mediated additions to various ene-functionalized molecules. This reaction is particularly useful in polymer synthesis and surface patterning. wikipedia.org

Table 1: Characteristics of Radical-Mediated Thiol-Ene Reactions

| Feature | Description | Reference |

| Mechanism | Free-radical addition of a thiol to an alkene. | wikipedia.org |

| Initiation | Light, heat, or radical initiators. | wikipedia.org |

| Product | Anti-Markovnikov thioether. | wikipedia.org |

| Key Advantages | High yield, stereoselectivity, rapid rate, mild conditions. | wikipedia.orgnih.gov |

Michael Addition Pathways Involving Thiols

The thiol group of this compound can also undergo Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov In this reaction, the thiol, acting as a nucleophile, adds to the electron-deficient double bond of molecules like acrylates or maleimides. nih.govresearchgate.net This reaction is often catalyzed by a base or a nucleophile and, similar to the thiol-ene reaction, results in an anti-Markovnikov addition product. wikipedia.orgrsc.org The robustness, speed, and biocompatibility of the thiol-Michael addition make it a widely used strategy in bioconjugation. nih.gov For instance, this reaction is employed for labeling biomolecules containing maleimide (B117702) functions. nih.gov

Sequential reactions combining Michael addition and radical-mediated thiol-ene processes have been developed to create sequence-ordered polymers. researchgate.net In such systems, a thiol can first react with an electron-deficient double bond via Michael addition, followed by a radical-mediated reaction with an electron-rich double bond upon UV irradiation. researchgate.net

Table 2: Comparison of Thiol Addition Reactions

| Reaction Type | Substrate | Catalyst/Initiator | Product | Key Features | Reference |

| Radical-Mediated Thiol-Ene | Alkene | Light, Heat, Radical Initiator | Anti-Markovnikov Thioether | High yield, stereoselective, fast | wikipedia.org |

| Michael Addition | α,β-Unsaturated Carbonyl | Base or Nucleophile | Anti-Markovnikov Thioether | Robust, biocompatible, fast | wikipedia.orgnih.gov |

Disulfide Bond Formation and Reduction

The thiol group of this compound can undergo oxidation to form a disulfide bond (S-S). This reversible reaction is a fundamental process in protein chemistry, where disulfide bridges play a crucial role in stabilizing the three-dimensional structure of proteins. nih.govlibretexts.org The formation of a disulfide bond involves the joining of two thiol groups, an oxidative process. nih.govlibretexts.org Conversely, the cleavage of a disulfide bond back to two thiol groups is a reduction reaction. libretexts.org

In a laboratory setting, the oxidation of thiols to disulfides can be achieved using mild oxidizing agents like bromine or iodine. libretexts.org The reduction of disulfides back to thiols can be accomplished with reducing agents such as zinc and acid or dithiothreitol (B142953) (DTT). libretexts.orglibretexts.org The interconversion between the thiol and disulfide states is a redox reaction, with the thiol being the reduced form and the disulfide being the oxidized form. libretexts.org This reactivity is critical in biological systems and is often mediated by enzymes and coenzymes like glutathione. libretexts.org

Nucleophilic Substitution Reactions (SN2) with Electrophiles

The sulfur atom in the thiol group of this compound is a potent nucleophile, enabling it to participate in nucleophilic substitution reactions (SN2) with various electrophiles. libretexts.orgcas.cn A common example is the reaction with alkyl halides, where the thiol displaces the halide to form a thioether. libretexts.org This reaction is analogous to the Williamson ether synthesis. libretexts.org

Iodoacetyl derivatives are particularly effective electrophiles for selective reaction with sulfhydryl groups, especially in aqueous media at a slightly alkaline pH. psu.edu The desulfurization of thiols for nucleophilic substitution has also been explored, where the C-SH bond is activated for reaction with a wide range of nucleophiles. cas.cn

Orthogonal Reactivity of Aminooxy and Thiol Groups

A key feature of this compound is the orthogonal reactivity of its aminooxy and thiol functionalities. This means that each group can react selectively without interfering with the other, allowing for sequential and site-specific modifications. psu.edu The aminooxy group is known for its chemoselective reaction with aldehydes and ketones to form stable oxime linkages. psu.edunih.govresearchgate.net

The full chemical orthogonality of the aminooxy and thiol groups has been demonstrated in the preparation of fluorescent reagents for selectively staining carboxaldehyde-modified surfaces via oxime ligation, while the thiol group remains available for subsequent reactions. psu.edu This dual functionality makes this compound a valuable heterobifunctional linker for creating complex bioconjugates and functionalized materials. psu.edu

Mechanistic Investigations of Reaction Pathways Involving this compound

While specific mechanistic studies focused solely on this compound are not extensively detailed in the provided search results, the general mechanisms of its constituent functional groups are well-established.

The thiol-ene reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The initial formation of a thiyl radical is the key initiation step, which then adds across the double bond of an ene. wikipedia.org

The Michael addition involves the nucleophilic attack of the thiolate anion on the β-carbon of an α,β-unsaturated carbonyl system, followed by protonation to yield the final adduct. nih.govresearchgate.net The reaction is typically base-catalyzed to generate the more nucleophilic thiolate. wikipedia.org

Disulfide bond formation is an oxidative coupling of two thiols. nih.gov In biological systems, this is often a complex, enzyme-catalyzed process involving thiol-disulfide exchange reactions. nih.govscispace.com The reverse reaction, disulfide reduction, involves the cleavage of the S-S bond by a reducing agent. libretexts.org

SN2 reactions involving the thiol group follow a concerted mechanism where the nucleophilic sulfur atom attacks the electrophilic carbon, and the leaving group departs simultaneously. libretexts.org

The oxime ligation reaction of the aminooxy group with a carbonyl compound proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to form the stable oxime bond. nih.gov

Further mechanistic investigations tailored to this compound would be beneficial to fully understand the interplay of its functional groups and optimize its use in various applications.

Lack of Publicly Available Research Data for this compound Precludes Detailed Computational Analysis

A thorough review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of specific research data for the chemical compound this compound. Consequently, a detailed computational and theoretical characterization as requested cannot be provided at this time.

The specific data required to populate the sections on quantum chemical calculations, molecular dynamics simulations, prediction of reactivity and selectivity, and studies of chiral recognition and stereoelectronic effects for this compound are not available in the public domain. While general principles of computational chemistry could be discussed, applying them specifically to this molecule without foundational experimental or calculated data would be speculative and not meet the standards of a scientifically accurate article.

Research in computational chemistry relies on either previously published experimental data for validation or accessible high-performance computing resources to generate new data. For many niche or novel chemical compounds, such specific studies have not yet been conducted or published. The available search results pertain to related but structurally distinct molecules such as 2-aminopropane-1-thiol (B3045146) and propane-1-thiol, and this information cannot be extrapolated to accurately describe the properties and behavior of this compound.

Therefore, until dedicated computational studies on this compound are performed and published in peer-reviewed literature, a comprehensive and accurate article on its computational chemistry and theoretical characterization remains unfeasible.

Applications As Advanced Chemical Tools in Academic Research

Utilization in Bioconjugation Methodologies for Research Probes

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. The unique architecture of (R)-2-(aminooxy)propane-1-thiol makes it highly suitable for these techniques, allowing for the creation of advanced research probes.

The ability to modify biomolecules at specific sites is crucial for studying their function and for developing new diagnostic and therapeutic agents. This compound facilitates this through the chemoselective reactions of its two functional groups.

The aminooxy group (-ONH₂) reacts specifically with aldehyde or ketone groups (carbonyls) to form a stable oxime linkage. nih.govnih.gov This reaction, often referred to as "aminooxy click chemistry," is highly efficient and can be performed in aqueous environments, making it ideal for modifying biomolecules. nih.gov For instance, carbonyl groups can be introduced into proteins or peptides at specific locations through enzymatic or chemical methods, allowing for the precise attachment of the aminooxy end of the linker.

Conversely, the thiol group (-SH) provides another handle for conjugation. It can react with maleimide-functionalized molecules to form a stable thioether bond, a common strategy in bioconjugation. nih.govdntb.gov.ua Furthermore, the thiol group has a strong affinity for gold surfaces, enabling the direct attachment of the linker and any molecule connected to its aminooxy end to gold-based materials. nih.govvulcanchem.com This orthogonality—the ability of each group to react without interfering with the other—is key to its utility in creating precisely functionalized biomolecules for research. psu.edu

Table 1: Reactive Partners for Site-Specific Functionalization

| Functional Group of Linker | Reactive Partner on Biomolecule/Surface | Resulting Linkage |

| Aminooxy (-ONH₂) | Aldehyde/Ketone (-CHO, -C=O) | Oxime (-O-N=C) |

| Thiol (-SH) | Maleimide (B117702) | Thioether |

| Thiol (-SH) | Gold Surface (Au) | Thiolate-Au Bond |

This compound is itself a prime example of a heterobifunctional linker. Chemical biologists synthesize a wide array of such linkers to connect different molecular partners, such as a protein to a fluorescent dye, a drug molecule, or a solid support. The development of these tools is a major area of research, aimed at creating reagents for a variety of applications. psu.edursc.org

The most effective heterobifunctional crosslinkers have reactive ends that are stable in aqueous solution but react efficiently under mild conditions. rsc.org The aminooxy and thiol groups fit these criteria well. Research has focused on synthesizing linkers that incorporate these functionalities, often with spacers (like polyethylene (B3416737) glycol, or PEG) between the reactive groups to improve solubility or to span a required distance between the two conjugated molecules. nih.govlouisville.edu For example, a linker can be designed where the aminooxy group first captures a carbonyl-containing peptide, and the thiol group is then used to attach the entire complex to a thiol-reactive reporter molecule. nih.gov

Immobilizing biomolecules onto surfaces is essential for many modern research techniques, including biosensors, DNA and protein microarrays, and single-molecule studies. nih.govnih.gov this compound and similar linkers provide a robust method for achieving this.

The strategy typically involves a two-step process. First, a surface, often glass or gold, is functionalized. For a gold surface, it can be directly coated with the linker via the thiol group, creating a self-assembled monolayer (SAM) with the aminooxy groups pointing outwards. vulcanchem.comresearchgate.net Second, a solution containing the biomolecule of interest, which has been modified to contain an aldehyde or ketone group, is introduced. The biomolecule then covalently attaches to the surface via the formation of an oxime bond. researchgate.netcicbiomagune.es This method provides a stable and oriented immobilization, which is critical for ensuring the biological activity and accessibility of the immobilized molecule for subsequent experiments. nih.govunlp.edu.ar

Role in Material Science for Research Applications

Beyond bioconjugation, this compound plays a significant role in material science, particularly in the creation of functional surfaces and nanomaterials for research.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. Alkanethiols, like this compound, are widely used to form SAMs on gold surfaces due to the strong, stable bond between sulfur and gold. vulcanchem.comresearchgate.net When a gold substrate is exposed to a solution of this compound, the molecules arrange themselves into a dense, uniform layer with the thiol groups bound to the gold and the aminooxy groups exposed to the environment. nih.gov

These functionalized surfaces are excellent platforms for biosensors. vulcanchem.comnih.gov The layer of aminooxy groups provides a reactive surface ready to capture specific analyte molecules (e.g., proteins, nucleic acids) that have been tagged with a carbonyl group. The binding event can then be detected by various methods, such as surface plasmon resonance or electrochemical techniques. The stability of the SAM is crucial for the reliability of the biosensor, and research has shown that factors like the length of the alkane chain in the thiol linker can influence the robustness of the monolayer. rsc.orgresearchgate.net

Table 2: Research Findings on Aminooxy-Thiol Functionalized SAMs

| Research Focus | Key Finding | Significance for Biosensing | Source |

| Monolayer Formation | Thiol groups provide a simple route to functionalize gold electrode surfaces. | Creates a stable, reactive interface for biomolecule immobilization. | nih.gov |

| Surface Stability | Long-chain alkanethiol SAMs show higher stability in buffer solutions compared to short-chain SAMs. | Ensures the durability and reliability of the biosensor during operation. | rsc.org |

| Controlled Immobilization | The aminooxy group allows for the specific covalent attachment of carbonyl-tagged biomolecules. | Provides control over the orientation and density of immobilized probes. | researchgate.net |

| Electrochemical Properties | The terminal group of the SAM influences the potential at which ions can penetrate the monolayer. | Affects the operational voltage window for electrochemical biosensors. | researchgate.net |

The principles used to create SAMs on flat surfaces can also be applied to functionalize the surfaces of nanomaterials, such as gold nanoparticles and atomically precise gold nanoclusters. nih.gov These functionalized nanomaterials are powerful tools in bio-imaging and diagnostics.

This compound can be attached to the surface of gold nanoclusters through a process called ligand exchange, where the thiol displaces some of the original capping ligands on the nanocluster. nih.govresearchgate.net This results in a nanocluster coated with reactive aminooxy groups.

A notable application of this technology is in the detection of protein carbonylation, which is a biomarker for oxidative stress and aging-related diseases. nih.govgoettingen-research-online.de Researchers have developed luminescent gold nanoclusters functionalized with an aminooxy-thiol probe. nih.govresearchgate.net These nanoclusters can bind specifically to carbonylated proteins through the formation of an oxime bond. The inherent fluorescence of the gold nanoclusters then allows for the easy detection and quantification of the damaged proteins in complex biological samples, for example, using gel electrophoresis. nih.govgoettingen-research-online.de

Table 3: Functionalization of Gold Nanomaterials with Aminooxy-Thiol Probes

| Nanomaterial | Functionalization Method | Research Application | Key Outcome | Source |

| Gold Monolayer Protected Clusters (Au MPCs) | Ligand exchange with an aminooxy alkane thiol. | Oximation reactions with aldehyde-containing molecules. | Created tunable nanoparticles whose solubility can be switched. | nih.gov |

| Au15 Gold Nanoclusters (Au15SG13) | Ligand exchange with 3-(aminooxy)-1-propanethiol. | Detection of protein carbonylation. | Developed a luminescent probe to detect a post-translational modification. | nih.govresearchgate.netgoettingen-research-online.de |

| Gold Nanoparticles | Capping with thiol-urea ligands during synthesis. | Chemiresistors for detecting volatile carbonyl compounds. | Sensor response was significantly affected by the ligand's molecular structure. | nih.gov |

Contributions to Chemical Probe Development

This compound serves as a heterobifunctional crosslinker, a molecular tool used to connect molecules. vulcanchem.com Its utility stems from the distinct reactivity of its two functional ends. The aminooxy moiety (-ONH₂) can selectively react with carbonyl groups (aldehydes and ketones) to form stable oxime linkages. Simultaneously, the thiol group (-SH) can engage in a different set of chemical reactions, such as forming bonds with maleimides or participating in disulfide exchanges. vulcanchem.com This dual functionality allows for the targeted labeling and analysis of biomolecules.

Probes for Post-Translational Modification Studies (e.g., Protein Carbonylation)

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which significantly expand the functional diversity of the proteome. xml-journal.netresearchgate.net Protein carbonylation, the introduction of carbonyl groups onto protein side chains, is a type of irreversible oxidative damage that serves as a key biomarker for aging and oxidative stress-related diseases. nih.gov The development of probes to detect and quantify this modification is crucial for understanding its biological implications.

This compound is designed for this purpose, acting as a probe for protein labeling where its aminooxy group conjugates with carbonyl groups on proteins. vulcanchem.com The fundamental chemistry of this application has been extensively demonstrated using its structural isomer, 3-(aminooxy)-1-propanethiol. In these studies, the aminooxy group of the linker reacts specifically with carbonyls on oxidized proteins, forming a highly stable oxime bond. nih.govresearchgate.net The thiol end of the linker provides an anchor point for attaching a reporter molecule, such as a fluorescent dye or an affinity tag like biotin. researchgate.net

A notable application involves functionalizing gold nanoclusters (AuNCs) with 3-(aminooxy)-1-propanethiol. nih.gov The thiol group attaches the linker to the gold surface, leaving the aminooxy group exposed. These functionalized nanoclusters then act as luminescent probes, binding to carbonylated proteins and enabling their detection in gels via fluorescence imaging. nih.govresearchgate.net This strategy highlights the power of aminooxy-thiol linkers in creating sensitive tools for PTM analysis.

| Probe Component | Function in Protein Carbonylation Detection | Key Research Finding | Reference |

| Aminooxy Group (-ONH₂) | Reacts with carbonyl groups on oxidized proteins to form a stable oxime bond. | This reaction is highly selective and forms a more stable linkage compared to hydrazone bonds formed by hydrazide probes. | nih.gov |

| Thiol Group (-SH) | Anchors the probe to a reporter system, such as a gold nanocluster or a solid surface. | Enables the functionalization of Au₁₅ nanoclusters for use as luminescent detectors of carbonylated proteins. | nih.govresearchgate.net |

| Reporter (e.g., AuNC) | Provides a detectable signal (e.g., fluorescence) upon binding to the target protein. | Functionalized AuNCs can detect protein carbonylation in gel-based electrophoresis using both one- and two-photon excited fluorescence. | nih.gov |

Tools for Investigating Biological Mechanisms In Vitro

The orthogonal reactivity of this compound makes it a versatile tool for a wide range of in vitro investigations into biological mechanisms. The reaction between an aminooxy group and a carbonyl, known as oximation, is a cornerstone of bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes. mdpi.com This allows researchers to label specific proteins or other molecules that have been modified to contain a ketone or aldehyde group.

The thiol group offers complementary reactivity. Thiols are known to react readily with specific functional groups, such as maleimides, in a process called Michael addition. nih.gov This reaction is fast, efficient, and proceeds under mild, biocompatible conditions, making it ideal for linking molecules in a controlled manner. nih.gov Furthermore, the thiol group can undergo oxidation to form disulfide bonds, a reversible linkage that can be exploited in dynamic covalent chemistry. vulcanchem.comrsc.org

This dual capability enables the construction of complex molecular systems in vitro. For instance, a researcher could use the aminooxy end to attach the linker to a carbonylated protein and then use the thiol end to tether that protein to a surface for interaction studies or to another protein to investigate protein-protein interactions.

Application in Radiochemistry Research and Radiolabeling Methodologies (for research probes)

In radiochemistry, the development of prosthetic groups—small, radiolabeled molecules that can be attached to larger biomolecules—is essential for creating research probes for applications like Positron Emission Tomography (PET). nih.gov PET imaging allows for the non-invasive visualization and quantification of biological processes in real-time.

Thiol-containing molecules are valuable as prosthetic groups for radiolabeling. researchgate.net Research has demonstrated the use of compounds like 3-¹⁸F-fluoropropane-1-thiol for the efficient radiolabeling of peptides and other biomolecules functionalized with a maleimide group. nih.gov The thiol on the prosthetic group reacts with the maleimide on the target biomolecule, creating a stable, covalently labeled probe. researchgate.netnih.gov

This compound provides a scaffold that fits this paradigm. While not yet reported in specific radiolabeling studies, its structure is highly suitable for such applications. It could be modified to incorporate a radioisotope, such as Fluorine-18, and then conjugated to a molecule of interest. For example, a radiolabeled version of this compound could be used to create a PET probe for imaging protein carbonylation in vivo. The aminooxy group would target the carbonylated proteins, while the radiolabel would provide the imaging signal. This approach combines the selectivity of bioorthogonal chemistry with the sensitivity of nuclear imaging, opening new avenues for studying disease states associated with oxidative stress. xml-journal.net

Analytical and Spectroscopic Characterization in Research Settings

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopy is a fundamental tool for probing the molecular structure of (R)-2-(Aminooxy)propane-1-thiol. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of this compound.

¹H NMR: In a typical ¹H NMR spectrum, specific protons within the molecule will resonate at characteristic chemical shifts (δ), measured in parts per million (ppm). For a related compound, 3-(aminooxy)-1-propanethiol, when functionalizing gold nanoclusters, the aminooxy group plays a key role in binding to protein carbonyls. researchgate.net The analysis of this compound would involve identifying the signals corresponding to the protons on the propane (B168953) backbone, as well as those of the aminooxy and thiol groups. The multiplicity of these signals (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, further confirming the connectivity.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H (SH) | 1.0 - 2.0 | Triplet |

| ¹H (CH₂) | 2.5 - 3.0 | Multiplet |

| ¹H (CH) | 3.0 - 3.5 | Multiplet |

| ¹H (ONH₂) | 5.0 - 6.0 | Broad Singlet |

| ¹³C (CH₂SH) | 20 - 30 | - |

| ¹³C (CH) | 40 - 50 | - |

| ¹³C (CH₂O) | 60 - 70 | - |

| Note: This is a generalized table based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the aminooxy group (around 3200-3500 cm⁻¹), the N-H bend (around 1600 cm⁻¹), the C-H stretch of the propane backbone (around 2850-3000 cm⁻¹), and the S-H stretch of the thiol group (a weak band around 2550-2600 cm⁻¹). mdpi.com The C-O and C-N stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). masterorganicchemistry.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretching vibration, which is often weak in the IR spectrum, can give a more prominent signal in the Raman spectrum. rsc.org Similarly, the C-S stretching vibration can also be observed. Raman spectroscopy has been used to study the interaction of thiols with surfaces and to differentiate between different forms of thiol-containing molecules. iphy.ac.cnresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Aminooxy) | Stretch | 3200-3500 | Broad, Medium |

| N-H (Aminooxy) | Bend | 1580-1650 | Medium |

| C-H (Alkane) | Stretch | 2850-2960 | Strong |

| S-H (Thiol) | Stretch | 2550-2600 | Weak |

| C-S | Stretch | 600-700 | Weak to Medium |

| This table provides general ranges for the expected vibrational frequencies. |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity

Since this compound is a chiral molecule, its enantiomeric purity is a critical parameter. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the stereochemical configuration and determining the enantiomeric excess. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. rsc.org The resulting spectrum is unique to a specific enantiomer, allowing for its quantification in a mixture. sigmaaldrich.com

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. For this compound, both liquid and gas chromatography are valuable for purity assessment and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound.

Reversed-Phase HPLC: In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This is a common method for separating a variety of organic molecules. For the analysis of similar amino-thiols, reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water with additives like phosphoric or formic acid have been employed. sielc.com

Chiral HPLC: To determine the enantiomeric purity of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com Various types of CSPs are available, and the selection depends on the specific properties of the analyte. For the separation of amino acid enantiomers, macrocyclic antibiotic-based CSPs have shown high enantioselectivity. sigmaaldrich.com

Derivatization of thiols with fluorescent reagents can enhance their detection in HPLC analysis. nih.govmdpi.com This approach is particularly useful for quantifying low concentrations of thiols in complex biological samples. nih.govmdpi.com

| Parameter | Typical Conditions for Thiol Analysis |

| Column | C18 reversed-phase or Chiral Stationary Phase (e.g., macrocyclic antibiotic) |

| Mobile Phase | Acetonitrile/Water gradient with acid modifier (e.g., formic acid) |

| Detector | UV-Vis or Fluorescence (with derivatization) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40 °C |

| These are general parameters and may need to be optimized for the specific analysis of this compound. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing volatile compounds. While this compound itself may have limited volatility, it can be derivatized to increase its volatility and thermal stability, making it amenable to GC analysis.

Chiral GC: Similar to HPLC, chiral GC can be used to separate the enantiomers of this compound. This is typically achieved using a capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin. gcms.cz The separation of amino acid enantiomers has been successfully demonstrated using novel polysiloxane-based chiral stationary phases. nih.gov These phases offer high thermal stability and allow for rapid separations. nih.gov

For GC analysis, it is often necessary to derivatize the amino and thiol functional groups to prevent unwanted interactions with the column and to improve peak shape. Common derivatization reagents include silylating agents or acylating agents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing definitive information on its molecular weight and offering insights into its structure through fragmentation analysis. The molecular formula for this compound is C₃H₉NOS, and its calculated molecular weight is approximately 107.17 g/mol . The monoisotopic mass is approximately 107.04048 Da.

In a typical mass spectrometry experiment, the molecule is first ionized. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed for polar molecules like this compound to generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. High-resolution mass spectrometry can be used to confirm the elemental composition by providing highly accurate mass measurements.

Subsequent fragmentation of the molecular ion, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides a characteristic fingerprint that aids in structural elucidation. While a specific experimental mass spectrum for this compound is not publicly available, a theoretical fragmentation pattern can be predicted based on the known fragmentation behaviors of aminooxy compounds, thiols, and aliphatic chains.

Predicted Fragmentation Pattern:

The fragmentation of the this compound molecular ion ([C₃H₉NOS]⁺˙) is expected to occur at the weakest bonds and lead to the formation of stable neutral molecules or charged fragments. Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the sulfur atom, leading to the loss of the CH₂SH radical and formation of a resonant cation.

Cleavage of the N-O bond , which is characteristic of aminooxy compounds.

Loss of small neutral molecules such as H₂S, NH₃, or H₂O.

Cleavage of the C-C bonds in the propane backbone.

A data table of predicted significant fragments is presented below:

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Neutral Loss |

| 107 | [C₃H₉NOS]⁺˙ | Molecular Ion |

| 90 | [C₃H₈NS]⁺ | NH₃ |

| 74 | [C₂H₄NO]⁺ | CH₃S |

| 61 | [CH₅S]⁺ | C₂H₄NO |

| 47 | [CH₃S]⁺ | C₂H₆NO |

It is important to note that the relative abundance of these fragments would depend on the specific ionization technique and energy used in the mass spectrometer.

Advanced Hybrid Analytical Techniques

The complexity and chirality of this compound often necessitate the use of hybrid analytical techniques that couple a separation method with a detection method, providing enhanced resolution and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used hybrid technique for the analysis of non-volatile and polar compounds. For this compound, a reversed-phase LC method could be developed to separate it from impurities or other components in a mixture. The eluent would then be introduced into a mass spectrometer for detection and identification. To analyze the enantiomeric purity of this compound, a chiral stationary phase (CSP) can be employed in the LC system. Alternatively, derivatization with a chiral reagent prior to LC-MS analysis can be used to form diastereomers that are separable on a standard achiral column. jiangnan.edu.cnacs.orgnih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly after derivatization of the polar aminooxy and thiol groups to increase volatility. Derivatization with silylating agents, for instance, would make the compound amenable to GC separation. The separated components would then be analyzed by the mass spectrometer.

Multidimensional Chromatography , which involves the coupling of two or more chromatographic separation stages, offers exceptionally high resolving power for complex samples. A two-dimensional LC (2D-LC) system could, for example, use an achiral separation in the first dimension followed by a chiral separation of the peak corresponding to this compound in the second dimension. acs.org This approach would be particularly useful for the analysis of this compound in complex biological or chemical matrices.

These advanced hybrid techniques, often combined with high-resolution mass spectrometry, provide the robust analytical data required for the unambiguous identification, quantification, and chiral purity assessment of this compound in research settings.

Derivatives and Analogues of R 2 Aminooxy Propane 1 Thiol

Synthesis and Reactivity of Structural Analogues with Modified Backbones

Modifying the propane (B168953) backbone of (R)-2-(aminooxy)propane-1-thiol allows for the fine-tuning of its chemical and physical properties. Synthetic strategies often focus on creating analogues with different substitution patterns or chain lengths to study structure-activity relationships.

One common approach to modifying the backbone involves the use of alternative starting materials in the synthetic route. For example, analogues with different alkyl or aryl substituents on the carbon backbone can be prepared to investigate the steric and electronic effects on the reactivity of the aminooxy and thiol groups. The synthesis of such analogues can be challenging due to the potential for side reactions and the need to maintain stereochemical integrity. elsevierpure.com

The reactivity of these modified-backbone analogues can differ significantly from the parent compound. For instance, the introduction of bulky substituents near the reactive centers can hinder their accessibility for subsequent chemical transformations. Conversely, the incorporation of electron-withdrawing or electron-donating groups on the backbone can alter the nucleophilicity of the thiol and aminooxy moieties.

Table 1: Examples of Structural Analogues with Modified Backbones

| Analogue Name | Modification | Potential Impact on Reactivity |

|---|---|---|

| 3-(Aminooxy)-1-propanethiol | Isomer with functional groups at the 1 and 3 positions. | Altered chelation properties and reactivity due to increased distance between functional groups. vulcanchem.com |

| 2-Aminooxy-1-morpholino-1-ethanone | Replacement of the thiol with a morpholino-ethanone group. | The aminooxy group remains a key reactive site. vulcanchem.com |

| (R)-2-[(3-aminopropyl)amino]propanethiol | Extension of the amino group with a propyl chain. | Modified nucleophilicity and potential for different biological interactions. |

The synthesis of highly functionalized aminohydroxythiols, which are structurally related to aminooxy thiols, presents a significant synthetic challenge. elsevierpure.com The oxidation sensitivity and coordinating properties of the thiol group can interfere with many established synthetic methods. elsevierpure.com Samarium diiodide (SmI2)-mediated reductive coupling has been explored as a method to synthesize chiral aminohydroxythiols with high enantio- and diastereoselectivity. elsevierpure.com

Exploration of Derivatives with Varied Functional Group Modifications

The aminooxy group is particularly useful for its chemoselective reaction with aldehydes and ketones to form stable oxime linkages. nih.govlouisville.edu This "click chemistry" reaction is highly efficient and proceeds under mild conditions, making it ideal for bioconjugation applications. acs.orgnih.gov For example, the aminooxy group can be reacted with a levulinyl-modified protein to form a well-defined bioconjugate. acs.org

The thiol group, on the other hand, can be modified through various reactions, including alkylation, oxidation to disulfides, and Michael addition to α,β-unsaturated carbonyl compounds. nih.govinterchim.fr Thiol-ene click chemistry, a radical-mediated addition of a thiol to an alkene, is another powerful tool for modifying the thiol group. researchgate.netresearchgate.net This reaction is known for its high efficiency and tolerance of a wide range of functional groups. researchgate.net

Table 2: Common Functional Group Modifications and Their Applications

| Functional Group | Modification Reaction | Resulting Linkage | Common Applications |

|---|---|---|---|

| Aminooxy | Oximation with aldehydes/ketones | Oxime ether | Bioconjugation, surface modification nih.govlouisville.eduacs.org |

| Thiol | Alkylation with haloalkyls | Thioether | Attachment of probes, crosslinking nih.govinterchim.fr |

| Thiol | Oxidation | Disulfide | Reversible linkages, redox-responsive systems |

| Thiol | Michael addition | Thioether | Conjugation to maleimides, vinyl sulfones interchim.fr |

| Thiol | Thiol-ene "click" reaction | Thioether | Polymer functionalization, material science researchgate.netresearchgate.net |

A heterotrifunctional linker molecule has been synthesized that contains an amine-reactive N-hydroxysuccinimidyl carbamate (B1207046), an aldehyde/ketone-reactive aminooxy group, and a thiol group. psu.edu The orthogonality of the aminooxy and thiol functionalities was demonstrated, highlighting the potential for creating complex, multi-component bioconjugates. psu.edu

Chiral Analogues and Stereoisomers: Synthetic Access and Comparative Studies

The stereochemistry of this compound is a critical aspect of its chemical and biological properties. The synthesis of its enantiomer, (S)-2-(aminooxy)propane-1-thiol, and other diastereomers is essential for comparative studies to elucidate the role of stereochemistry in its interactions.

Asymmetric synthesis is the preferred method for accessing specific stereoisomers. vulcanchem.com This can involve the use of chiral starting materials, chiral catalysts, or enzymatic resolutions. For instance, enzyme-catalyzed reactions have been employed to access chiral amino acids that can serve as precursors for the synthesis of chiral aminooxy thiols. acs.org

Comparative studies of the different stereoisomers can reveal significant differences in their reactivity and biological activity. For example, in a study of heteroaryl analogues of AMPA, the (S)-enantiomer was found to be a potent agonist, while the (R)-enantiomer was a weak antagonist. nih.govbohrium.com This highlights the importance of stereochemical control in the design of biologically active molecules.

The stereoselective synthesis of highly functionalized aminohydroxythiols, which are structurally related to aminooxy thiols, has been achieved using SmI2-mediated reductive coupling with high enantio- and diastereoselectivity. elsevierpure.com The loss of chirality can occur in some synthetic methods, such as those involving an SN1 mechanism for the formation of tertiary aminooxy groups. louisville.edu

Oligomeric and Polymeric Forms Incorporating Aminooxy Thiol Moieties

The bifunctional nature of this compound and its analogues makes them valuable monomers for the synthesis of oligomers and polymers. These materials can exhibit unique properties due to the presence of the aminooxy and thiol functionalities along the polymer chain or at the chain ends.

Aminooxy end-functionalized polymers can be synthesized using techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgnih.gov These methods allow for the preparation of well-defined polymers with controlled molecular weights and narrow polydispersity indices. acs.orgnih.gov The aminooxy end-groups can then be used for chemoselective conjugation to other molecules, such as proteins or polysaccharides. acs.orgnih.gov

Polymers with pendent thiol groups can be prepared by polymerizing monomers that contain a protected thiol group, followed by deprotection. These thiol-containing polymers can be used for a variety of applications, including the formation of self-assembled monolayers on gold surfaces and the preparation of hydrogels. nih.gov Thiol-ene click chemistry is also a versatile method for the post-polymerization modification of polymers containing alkene groups in their backbone or as pendent groups. acs.orgnih.govresearchgate.net

Table 3: Polymerization Techniques for Incorporating Aminooxy Thiol Moieties

| Polymerization Technique | Monomer Type | Resulting Polymer Architecture | Key Features |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Initiator with protected aminooxy group | End-functionalized polymers | Controlled molecular weight, low polydispersity acs.org |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Chain transfer agent with protected aminooxy group | End-functionalized polymers | Controlled polymerization, versatile nih.gov |

| Ring-Opening Polymerization (ROP) | Cyclic monomers with aminooxy/thiol functionalities | Functional polyesters, polycarbonates, etc. | Access to biodegradable polymers rsc.org |

| Condensation Polymerization | Di-functional monomers with aminooxy/thiol groups | Linear or cross-linked polymers | Step-growth mechanism researchgate.net |

The incorporation of aminooxy and thiol moieties into polymers allows for the creation of "smart" materials that can respond to specific stimuli. For example, a polymer-protein conjugate formed through an oxime linkage can exhibit thermosensitive behavior, allowing for its precipitation from solution by a change in temperature. nih.gov Furthermore, disulfide linkages within a polymer backbone can be cleaved by reducing agents, leading to the degradation of the polymer. mdpi.com

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of chiral molecules like (R)-2-(aminooxy)propane-1-thiol presents challenges in maintaining enantiomeric purity while ensuring high yields and process sustainability. Future research will likely focus on developing more efficient and environmentally benign synthetic strategies. The inherent sensitivity of the thiol group to oxidation necessitates the use of robust protecting groups or reaction conditions that mitigate side reactions. elsevierpure.commdpi.com

Current synthetic approaches often rely on multi-step sequences starting from chiral precursors. Emerging research avenues aim to streamline these processes. Asymmetric synthesis techniques, including enzymatic resolutions, could provide more direct and greener routes. vulcanchem.com For instance, the stereoselective synthesis of highly functionalized aminohydroxythiols has been achieved using methods that could be adapted for aminooxy thiol synthesis, although this remains a synthetic challenge due to the coordinating property of the thiol group. elsevierpure.com

Future strategies will likely prioritize atom economy, reduction of hazardous waste, and the use of renewable starting materials. A flexible synthetic route for heterobifunctional thiol- and aminooxy-terminated linkers has been developed, providing a framework for controlling linker length and functionality, which could be adapted for the sustainable production of this compound. louisville.edu

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as (R)-cysteine or (R)-propylene oxide, followed by functional group interconversion. | High enantiomeric purity; well-established starting points. | Potentially long synthetic sequences; protection/deprotection steps required. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic precursor, allowing for the separation of the desired (R)-isomer. | High stereoselectivity; mild, environmentally friendly reaction conditions. | Efficiency depends on finding a suitable enzyme; separation of enantiomers can be challenging. |

| Asymmetric Catalysis | Direct synthesis using a chiral catalyst to induce stereoselectivity in a key bond-forming step. | High efficiency; potential for scalability. | Development of a specific catalyst for this transformation is required. |

Expanding the Scope of Orthogonal Reactivity in Complex Systems

The core value of this compound lies in the orthogonal reactivity of its two functional groups. The aminooxy group chemoselectively reacts with aldehydes and ketones to form stable oxime linkages, while the thiol group can participate in distinct reactions such as Michael additions (e.g., with maleimides) or nucleophilic substitutions. nih.govnih.gov This dual reactivity allows for the precise and controlled assembly of complex molecular architectures, even within the functionally diverse environment of biological systems. chempep.com

Future research will focus on exploiting this orthogonality in increasingly complex scenarios. For example, the development of heterotrifunctional cross-linking reagents containing aminooxy and thiol groups has demonstrated that these functionalities can be fully orthogonal, enabling the step-wise conjugation of multiple different molecules. psu.eduresearchgate.net This principle can be directly extended to this compound for applications such as creating antibody-drug conjugates where one part of the linker attaches to the antibody via the thiol and the other attaches to a payload via the aminooxy group, or vice-versa. rsc.org The challenge lies in performing these selective modifications on biomolecules without interfering with their native structure or function. bohrium.com

Table 2: Orthogonal Reactions of this compound

| Functional Group | Reaction Partner | Linkage Formed | Reaction Conditions |

|---|---|---|---|

| Aminooxy (-ONH₂) | Aldehyde (-CHO) or Ketone (C=O) | Oxime (-O-N=C) | Mild, physiological pH nih.govrsc.org |

| Thiol (-SH) | Maleimide (B117702) | Thioether | Michael Addition, pH 6.5-7.5 nih.gov |

| Thiol (-SH) | α-haloacetyl (e.g., iodoacetamide) | Thioether | Nucleophilic Substitution, pH 7-8.5 nih.gov |

| Thiol (-SH) | Alkene ("ene") | Thioether | Radical-mediated Thiol-ene reaction nih.govalfa-chemistry.com |

Integration with Advanced "Click Chemistry" Paradigms

"Click chemistry" refers to a class of reactions that are high-yielding, modular, and biocompatible. nih.gov Both the aminooxy and thiol moieties of this compound are key players in established click reactions. The condensation of an aminooxy group with an aldehyde or ketone to form an oxime is a prime example of catalyst-free, bioorthogonal click chemistry. rsc.orgresearchgate.net Similarly, thiol-ene and thiol-yne reactions, which involve the addition of a thiol across a double or triple bond, are robust click reactions widely used in materials science and bioconjugation. nih.govalfa-chemistry.com